4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
CAS No.: 1057338-28-9
Cat. No.: VC8202481
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1057338-28-9 |
|---|---|
| Molecular Formula | C8H10ClN3 |
| Molecular Weight | 183.64 |
| IUPAC Name | 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
| Standard InChI | InChI=1S/C8H10ClN3/c9-8-6-1-3-10-4-2-7(6)11-5-12-8/h5,10H,1-4H2 |
| Standard InChI Key | SHBHZQHQQIQMOD-UHFFFAOYSA-N |
| SMILES | C1CNCCC2=C1C(=NC=N2)Cl |
| Canonical SMILES | C1CNCCC2=C1C(=NC=N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1057338-28-9) is a bicyclic organic compound with a molecular formula of and a molecular weight of 183.64 g/mol . Its structure combines a pyrimidine ring fused to a partially saturated azepine system, with a chlorine substituent at the 4-position (Figure 1). The azepine ring’s saturation (6,7,8,9-tetrahydro) introduces conformational flexibility, potentially influencing its binding interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.64 g/mol |
| CAS Registry Number | 1057338-28-9 |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
The absence of experimental data on density and thermal properties underscores the need for further characterization .
Synthetic Routes and Challenges
While explicit synthetic protocols for 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine remain scarce in public literature, retrosynthetic analysis suggests plausible pathways based on analogous compounds. A common strategy involves:
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Ring Construction: Building the pyrimidine ring via cyclocondensation of amidines with α,β-unsaturated carbonyl compounds.
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Azepine Formation: Introducing the azepine moiety through ring-expansion reactions or intramolecular cyclization of amine-containing precursors.
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Chlorination: Electrophilic aromatic substitution or nucleophilic displacement to install the chlorine substituent.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, tert-butyl 4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-yl)piperazine-1-carboxylate derivatives are explored in neurodegenerative disease research .
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